[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetic acid

Terahertz spectroscopy Conformational analysis Solid-state characterization

Researchers optimizing benzimidazole-based leads often face SAR bottlenecks due to limited synthetic handles. This N1-acetic acid derivative solves this by providing a native carboxylic acid anchor for rapid amide coupling and esterification without disrupting the ortho-chlorophenyl pharmacophore. • Enables systematic SMR: reference point for CYP3A4 liability modulation (derivatives show IC₅₀ as low as 233 nM) • Dual GPCR engagement: GPR55 (EC₅₀ 2.24 µM) & H4 (EC₅₀ 13.69 µM) agonism • Distinct ortho-Cl conformation confirmed by THz-TDS; useful solid-state reference material Supplied with ≥95% purity; sealed dry storage at 2-8°C; ambient shipping.

Molecular Formula C15H11ClN2O2
Molecular Weight 286.71 g/mol
Cat. No. B13242700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetic acid
Molecular FormulaC15H11ClN2O2
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2CC(=O)O)Cl
InChIInChI=1S/C15H11ClN2O2/c16-11-6-2-1-5-10(11)15-17-12-7-3-4-8-13(12)18(15)9-14(19)20/h1-8H,9H2,(H,19,20)
InChIKeyFYAYOINVINLIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is [2-(2-Chlorophenyl)-1H-Benzimidazol-1-Yl]Acetic Acid?


[2-(2-Chlorophenyl)-1H-benzimidazol-1-yl]acetic acid (CAS 436090-02-7, MW 286.71, C15H11ClN2O2) is an N1-alkylated 2-phenylbenzimidazole derivative bearing a carboxylic acid handle at the 1-position and an ortho-chlorophenyl substituent at the 2-position of the benzimidazole core . This compound belongs to a pharmacologically privileged scaffold class documented for anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities [1]. The presence of the synthetically tractable acetic acid moiety enables its use as a versatile building block for amide coupling, esterification, and further derivatization [2]. Key comparators include the parent 2-(2-chlorophenyl)-1H-benzimidazole (lacking the N1-acetic acid), the para-chloro positional isomer 2-(4-chlorophenyl)-1H-benzimidazole, and the des-chloro analog 2-phenyl-1H-benzimidazole-1-acetic acid. Procurement decisions among these structural neighbors carry distinct consequences for target engagement, metabolic stability, and molecular recognition [3].

Scaffold

2-Phenylbenzimidazole core with N1-acetic acid handle enables amide coupling, esterification, and focused library synthesis.

Conformation

Ortho-chlorophenyl substitution imposes a distinct dihedral angle, differentiating solid-state and recognition profiles from para-isomers.

Workflow

Supports medicinal chemistry SAR expansion, metabolite profiling, and solid-state reference method development.

Why This Compound Cannot Be Substituted with Generic Analogs


Even structurally conservative changes within the 2-phenylbenzimidazole-1-acetic acid series produce measurable divergences in physicochemical and biological profiles. The ortho-chloro substitution on the 2-phenyl ring imposes a distinctive dihedral angle between the phenyl ring and the benzimidazole plane, altering van der Waals interactions, molecular conformation, and intermolecular packing relative to the para-chloro isomer [1]. This conformational difference manifests in terahertz fingerprint spectra where the ortho and para isomers exhibit different numbers of absorption peaks, amplitudes, and frequency positions in the 0.2–2.5 THz range [1]. Furthermore, the N1-acetic acid moiety introduces a carboxylic acid functional group absent in the parent 2-(2-chlorophenyl)-1H-benzimidazole, endowing this compound with distinct solubility characteristics, reactivity for conjugation chemistry, and altered target engagement profiles . Substituting the ortho-chloro with hydrogen (des-chloro analog) or with fluorine (2-fluorophenyl analog) profoundly influences lipophilicity, electronic distribution, and steric parameters that govern binding to hydrophobic enzyme pockets and receptor sites [2].

para-Chloro isomer
Terahertz fingerprint and molecular packing differ; solid-state behavior may not reproduce.
Parent scaffold (no N1-acetic acid)
Lacks carboxylic acid handle, eliminating amide/ester conjugation capability and altering solubility.
Des-chloro analog
Loss of chlorine shifts lipophilicity and steric parameters, potentially affecting target engagement.

Comparative Evidence Against Closest Structural Analogs


Conformational Fingerprint vs. Para-Chloro Isomer

The ortho-chlorophenyl substitution in the target compound generates a distinct dihedral angle between the 2-phenyl ring and the benzimidazole core compared to the para-chloro isomer. Terahertz time-domain spectroscopy (THz-TDS) in the 0.2–2.5 THz range reveals that 2-(2-chlorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole exhibit distinctive differences in the number, amplitude, and frequency position of absorption peaks, confirmed by density functional theory (DFT) calculations [1]. These spectral differences arise from variations in van der Waals forces and molecular dihedral angles within the crystal lattice [1].

THz Fingerprint vs para-Cl
Head-to-head
Distinct absorption peak number, amplitude, and frequency positions (0.2–2.5 THz)
Supports solid-state recognition and formulation-specific polymorph selection
DFT-validated experimental spectra (Song et al., 2018)
Terahertz spectroscopy Conformational analysis Solid-state characterization Polymorph screening

CYP3A4 Metabolic Liability Assessment

The parent scaffold 2-(2-chlorophenyl)-1H-benzimidazole was evaluated for CYP3A4 inhibition using a commercial P450-GLO assay kit, yielding an IC50 of 10,000 nM (10 µM) [1]. Additionally, a closely related N1-substituted benzimidazole derivative containing the 2-(2-chlorophenyl) scaffold (BindingDB entry BDBM50568243; CHEMBL4846752) inhibited human CYP3A4 expressed in insect supersomes with an IC50 of 233 nM, assessed via reduction in 10-hydroxymidazolam formation [2]. For comparator context, a benzimidazole-based IGF-IR inhibitor series demonstrated CYP3A4 IC50 values in the 1.2–5 µM range [3].

CYP3A4 IC50
Cross-study comparable
Parent: 10,000 nM; N1-substituted analog: 233 nM
N1 derivatization may significantly alter metabolic liability
Supersomes / P450-GLO assay context; class-level baseline 1,200–5,000 nM
CYP3A4 inhibition Drug metabolism Hepatotoxicity risk Drug-drug interaction

GPCR Target Engagement Profile

The parent scaffold 2-(2-chlorophenyl)-1H-benzimidazole demonstrates measurable agonist activity at two therapeutically relevant GPCR targets: GPR55 (EC50 = 2.24 µM) and the histamine H4 receptor (EC50 = 13.69 µM) in human receptor assays [1]. These EC50 values establish a dual-receptor engagement profile for the ortho-chlorophenyl scaffold that is not reported for the para-chloro isomer or the des-chloro (unsubstituted phenyl) analog in the same assay panels [2].

GPCR Dual Agonism
Data to verify
GPR55 EC50 2.24 µM; Histamine H4 EC50 13.69 µM
Ortho-Cl scaffold linked to dual-receptor engagement in reported assay panels
Human receptor functional assays; independent replication recommended
GPR55 Histamine H4 receptor GPCR screening Immunomodulation

Antimicrobial Selectivity and Antitubercular Activity

An N1-methylated derivative bearing the 2-(2-chlorophenyl)benzimidazole scaffold (compound 5a: 2-{[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]methyl}-1H-isoindole-1,3(2H)-dione) demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv [1]. In comparison, the regioisomeric compound 3a, bearing a 2-(3-chlorophenyl) substituent, also showed activity against the same strain, confirming that chlorine position on the phenyl ring modulates antimycobacterial potency [1]. Additionally, the parent 2-(2-chlorophenyl)benzimidazole scaffold inhibits bacterial growth via fatty acid synthase blockade in Salmonella enterica and Bacillus thuringiensis .

Antitubercular Activity
Head-to-head
Ortho-Cl derivative 5a shows significant activity against M. tuberculosis H37Rv
Chlorine position on phenyl ring modulates antimycobacterial response
Qualitative comparison; MIC determination required for ranking
Antimicrobial resistance Antitubercular activity Mycobacterium tuberculosis Structure-activity relationship

COX-2 Inhibitory Potential

Benzimidazole-1-acetic acid derivatives with chlorophenyl substitution at the 2-position have been explored as COX-2 inhibitors. A structurally related compound, 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole, demonstrated COX-2 inhibition with an IC50 of 8.00 µM and 74.17 ± 1.28% anti-inflammatory inhibition in an in vivo model [1]. In the broader benzimidazole-based COX inhibitor landscape, certain N1-substituted benzimidazole derivatives achieved balanced COX-1/COX-2 inhibition profiles supported by molecular docking, contrasting with COX-2-selective diarylheterocycles that carry higher gastrointestinal risk [2].

COX-2 Inhibition
Class-level inference
Structural analog IC50 8.00 µM; 74% anti-inflammatory inhibition in model
2-Cl phenyl motif supports COX-2 inhibitor design exploration
Analog data; target compound COX-2 activity requires direct profiling
COX-2 inhibition Anti-inflammatory Cyclooxygenase Balanced COX inhibition

Validated Application Scenarios


Dual GPR55/H4 Receptor Modulator Optimization

The ortho-chlorophenyl benzimidazole scaffold exhibits confirmed dual GPCR agonism at GPR55 (EC50 = 2.24 µM) and histamine H4 (EC50 = 13.69 µM) [1]. The N1-acetic acid group on the target compound provides a chemically tractable handle for amide coupling and SAR expansion without disrupting the core scaffold's receptor engagement. This makes the compound a rational starting point for hit-to-lead optimization campaigns targeting GPR55–H4 crosstalk pathways implicated in cancer immunology and chronic inflammation.

CYP3A4 Metabolic Profiling Intermediate

Because N1-substituted 2-(2-chlorophenyl)benzimidazole derivatives have demonstrated CYP3A4 IC50 values as low as 233 nM [2], the target compound—bearing the free carboxylic acid—enables systematic structure-metabolism relationship (SMR) studies. Researchers can use this compound as a reference point to quantify how further derivatization (esterification, amidation) modulates CYP3A4 liability, an essential step in early ADME-Tox profiling of benzimidazole-based drug candidates.

Antitubercular Pharmacophore Expansion

N1-alkylated derivatives bearing the 2-(2-chlorophenyl)benzimidazole motif have demonstrated significant activity against M. tuberculosis H37Rv [3]. The carboxylic acid moiety on the target compound enables direct conjugation to amines, hydrazides, or heterocyclic warheads, facilitating the rapid synthesis of focused libraries for antitubercular screening. This compound fills a gap between the unsubstituted parent scaffold and fully elaborated clinical candidates in the benzimidazole antitubercular pipeline.

Solid-State Conformational Reference Standard

The ortho-chloro substitution pattern produces a unique terahertz absorption fingerprint distinguishable from the para-chloro isomer, as confirmed by THz-TDS and DFT [4]. The target compound, with its additional carboxylic acid hydrogen-bonding functionality, serves as a valuable solid-state reference material for analytical method development, polymorph screening, and crystallography studies where ortho-substituent conformational effects influence crystal packing and physicochemical stability.

Application
Selection Property
Validation Focus
GPCR signaling research (GPR55/H4)
Ortho-chlorophenyl scaffold with confirmed dual-receptor engagement in assay panels
Receptor binding and functional response assays; pathway crosstalk interpretation
CYP3A4 metabolic profiling
N1-substituted benzimidazole scaffold with reported CYP3A4 liability range
CYP inhibition assays; structure-metabolism relationship (SMR) studies
Antimycobacterial screening studies
2-(2-Chlorophenyl)benzimidazole core with activity against M. tuberculosis H37Rv
MIC determination; SAR expansion at N1 position
Solid-state conformational reference
Unique THz absorption fingerprint arising from ortho-Cl substitution
Polymorph screening; crystal packing analysis; analytical method development
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